Methyl 2-amino-2-(3-ethoxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-ethoxyphenyl)acetate typically involves the reaction of 3-ethoxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 2-amino-2-(3-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its solubility and bioavailability. The phenyl ring provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(3-methoxyphenyl)acetate
- Methyl 2-amino-2-(4-ethoxyphenyl)acetate
- Methyl 2-amino-2-(3-ethoxyphenyl)propanoate
Uniqueness
Methyl 2-amino-2-(3-ethoxyphenyl)acetate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
RXKMFVUFZHCFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(=O)OC)N |
Origin of Product |
United States |
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